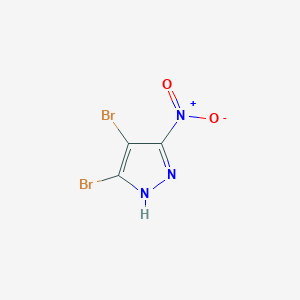
2-(3-Methyl-4-nitrophenyl)acetic acid
概要
説明
“2-(3-Methyl-4-nitrophenyl)acetic acid” is a type of organic compound . It belongs to the class of phenylacetic acids, which is phenylacetic acid in which the phenyl group is substituted at the para-position by a nitro group . It also belongs to the class of organic compounds known as nitrobenzenes, which are compounds containing a nitrobenzene moiety, consisting of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular formula of “2-(3-Methyl-4-nitrophenyl)acetic acid” is C9H9NO4 . The structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(3-Methyl-4-nitrophenyl)acetic acid” include a molecular weight of 195.17 , a boiling point of 377.0±27.0 °C , and a density of 1.346 . It is a solid form and its color is yellow .科学的研究の応用
Synthesis and Intermediates in Pharmaceutical Compounds :
- 2-(3-Methyl-4-nitrophenyl)acetic acid is synthesized using new methods for improved yield and reaction efficiency. This compound is an important intermediate in the synthesis of pharmaceutical compounds like Ropinirol (Lien Kang, 2007).
- It also plays a role in the synthesis of various indole derivatives, which have potential pharmaceutical applications (G. Gallagher et al., 1985).
Electrochemical Studies and Sensing Applications :
- The compound is utilized in electrochemical studies for the detection of nitro aromatic toxins, showcasing its potential in developing sensing technologies (Afzal Shah et al., 2017).
Organic Chemistry and Compound Modification :
- Research has been conducted on the modification of the compound for various organic chemistry applications, including its role in the formation of different chemical structures (V. Askam & R. H. Keeks, 1969).
- Studies on the electrochemical behavior of compounds related to 2-(3-Methyl-4-nitrophenyl)acetic acid provide insights into the stability and transformation of these compounds in different media (R. Hazard et al., 1991).
DNA Binding Studies and Biological Activities :
- The compound has been investigated for its interactions with DNA, which is crucial for understanding its potential therapeutic applications and biological activities (Shaista Tahir et al., 2015).
Synthesis of Complex Organic Structures :
- It's used as an intermediate in the synthesis of complex organic structures, such as hexahydrocarbazoles and related compounds, indicating its versatility in organic synthesis (S. Labadie & Christa Parmer, 2011).
Safety And Hazards
The safety information for “2-(3-Methyl-4-nitrophenyl)acetic acid” includes avoiding dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
特性
IUPAC Name |
2-(3-methyl-4-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-7(5-9(11)12)2-3-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUYOXESWWGUDLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444331 | |
| Record name | 2-(3-Methyl-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methyl-4-nitrophenyl)acetic acid | |
CAS RN |
143665-37-6 | |
| Record name | 2-(3-Methyl-4-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















